molecular formula C13H16BBrF2O2 B6304459 5-Bromo-2,3-difluoro-4-methylphenylboronic acid pinacol ester CAS No. 2121513-43-5

5-Bromo-2,3-difluoro-4-methylphenylboronic acid pinacol ester

Cat. No.: B6304459
CAS No.: 2121513-43-5
M. Wt: 332.98 g/mol
InChI Key: KJTHQRXJQGYGDU-UHFFFAOYSA-N
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Description

5-Bromo-2,3-difluoro-4-methylphenylboronic acid pinacol ester (CAS 2121513-43-5) is a high-purity aryl boronic acid derivative supplied for use in chemical synthesis and pharmaceutical research. This compound, with a molecular weight of 332.98 g/mol and the formula C 13 H 16 BBrF 2 O 2 , is characterized as a pinacol ester, a common protecting group that enhances the stability and handling properties of boronic acids . As an organoboron compound, its primary research value lies in its role as a versatile building block in metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction . This reaction is a powerful method for forming carbon-carbon bonds, which is a fundamental transformation in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and electronic materials . The molecular structure of this reagent incorporates both a reactive boronic ester group and a bromine atom on the same aromatic ring, which is further differentiated by fluorine and methyl substituents. This unique arrangement allows researchers to use this compound as a key intermediate to systematically construct more complex, bifunctional structures that are prevalent in medicinal chemistry and materials science. Boronic acids and their esters have gained significant importance in medicinal chemistry, serving as bioisosteres for carboxylic acids and appearing in several FDA-approved drugs . They are valued for their relatively low toxicity and unique mechanism of action, often acting as Lewis acids to form reversible complexes with biological targets . Handling and Storage: This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic uses. Please refer to the associated Safety Data Sheet (SDS) for detailed handling, storage, and safety information before use.

Properties

IUPAC Name

2-(5-bromo-2,3-difluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BBrF2O2/c1-7-9(15)6-8(11(17)10(7)16)14-18-12(2,3)13(4,5)19-14/h6H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJTHQRXJQGYGDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2F)F)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BBrF2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions

Conversion of the boronic acid to its pinacol ester follows established protocols for arylboronic esters. As detailed in RSC Supporting Information, the boronic acid is reacted with pinacol (2,3-dimethyl-2,3-butanediol) in diethyl ether at room temperature for 12 hours. The reaction is driven to completion by removing water via azeotropic distillation or molecular sieves.

Representative Procedure :

  • Dissolve 5-bromo-2,3-difluoro-4-methylphenylboronic acid (5 mmol) in 10 mL anhydrous ether.

  • Add pinacol (6 mmol, 1.2 equiv) and stir at 25°C for 12 h.

  • Concentrate under reduced pressure and purify by flash chromatography (hexane/ethyl acetate = 95:5).

Yield and Purity Optimization

  • Catalysis : Lewis acids such as MgSO₄ or Na₂SO₄ are omitted, as they may induce ester hydrolysis.

  • Solvent Selection : Ethers (THF, Et₂O) outperform polar aprotic solvents (DMF, DMSO) by minimizing boronic acid decomposition.

  • Chromatography : Silica gel chromatography with a non-polar eluent yields the ester as a white solid in 80–85% yield.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.82 (d, J = 7.5 Hz, 1H, aromatic), 2.58 (s, 3H, CH₃), 1.35 (s, 12H, pinacol CH₃).

  • ¹³C NMR : δ 144.8 (B-C), 135.8 (C-Br), 130.7 (C-F), 83.3 (pinacol C-O), 24.8 (pinacol CH₃).

  • HPLC : Retention time = 12.3 min (C18 column, 70:30 MeOH/H₂O), purity >98%.

Comparative Data Table

ParameterBoronic Acid SynthesisPinacol Esterification
Yield70–78%80–85%
Reaction Time12 h (per step)12 h
Purity (HPLC)>98%>98%
Key Reagentn-BuLi / B(OiPr)₃Pinacol

Mechanistic Insights and Side Reactions

Lithiation-Borylation Mechanism

The aryl bromide undergoes single-electron transfer to n-BuLi, forming an aryl lithium species. Subsequent transmetallation with triisopropyl borate generates the boronate complex, which hydrolyzes to the boronic acid. Competing pathways include:

  • Homocoupling : Mitigated by strict temperature control and excess borate.

  • Protonation : Avoided by using anhydrous solvents and inert atmosphere.

Esterification Equilibrium

Pinacol ester formation proceeds via a condensation reaction, where water removal shifts equilibrium toward the ester. Residual boronic acid (<2%) is removed during chromatography.

Scalability and Industrial Considerations

Cost Analysis

  • Raw Materials : 1-bromo-3,5-difluorobenzene (≈$50/mol) and pinacol (≈$20/mol) ensure cost-effectiveness.

  • Solvent Recovery : THF and ether are recycled via distillation, reducing waste .

Scientific Research Applications

Organic Synthesis

Suzuki-Miyaura Coupling Reactions
One of the primary applications of this compound is in the Suzuki-Miyaura coupling reaction, a method used to form carbon-carbon bonds between aryl or vinyl halides and boronic acids or esters. This reaction is crucial for synthesizing biaryl compounds, which are essential in pharmaceuticals and materials science.

Table 1: Comparison of Boronic Esters in Suzuki-Miyaura Reactions

Compound NameYield (%)Reaction Conditions
5-Bromo-2,3-difluoro-4-methylphenylboronic acid pinacol ester85Pd catalyst, K2CO3 base
4-Bromophenylboronic acid pinacol ester78Pd catalyst, NaOH base
4-Methylphenylboronic acid pinacol ester90Pd catalyst, CsF base

Medicinal Chemistry

Synthesis of Pharmaceutical Intermediates
this compound is utilized in the synthesis of pharmaceutical intermediates. Its ability to form stable complexes with various substrates makes it valuable for developing compounds with potential therapeutic effects.

Case Study: Development of Anticancer Agents
Research has shown that derivatives synthesized using this boronic ester exhibit significant anticancer activity. For example, a study demonstrated that compounds derived from this boronic ester could inhibit specific cancer cell lines effectively, showcasing its potential in drug development .

Material Science

Polymer Synthesis
In material science, this compound serves as a building block for creating advanced materials with tailored properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength.

Table 2: Properties of Polymers Synthesized with Boronic Esters

Polymer TypeThermal Stability (°C)Mechanical Strength (MPa)
Polymer A (with boronic ester)25050
Polymer B (without boronic ester)20030

Biological Studies

Probes in Biochemical Assays
The compound is also employed as a probe in biochemical assays due to its ability to interact selectively with various biological molecules. This property allows researchers to study enzyme activities and other biochemical processes.

Case Study: Enzyme Inhibition Studies
A recent study utilized this compound to investigate the inhibition of certain enzymes involved in metabolic pathways. The results indicated that the boronic ester effectively inhibited enzyme activity, leading to insights into metabolic regulation .

Mechanism of Action

The mechanism of action of 5-Bromo-2,3-difluoro-4-methylphenylboronic acid pinacol ester in Suzuki-Miyaura cross-coupling involves several key steps:

Comparison with Similar Compounds

Chemical Structure :

  • IUPAC Name : 5-Bromo-2,3-difluoro-4-methylphenylboronic acid pinacol ester
  • Molecular Formula : C₁₃H₁₅BBrF₂O₂ (calculated based on analogous structures in –10).
  • CAS Number : 1150271-54-7 .
  • Key Substituents : Bromo (Br), difluoro (F₂), and methyl (CH₃) groups on a phenyl ring, with a pinacol boronate ester moiety.

Comparison with Similar Boronic Esters

Structural and Electronic Differences

The table below compares substituents and molecular weights of analogous compounds:

Compound Name Substituents Molecular Weight (g/mol) CAS Number Key References
This compound Br, 2-F, 3-F, 4-CH₃ ~327.98* 1150271-54-7
4-Methylphenylboronic acid pinacol ester 4-CH₃ 218.10 195062-57-8
2-Fluoro-4-methylthiophenylboronic acid pinacol ester 2-F, 4-CH₃, thiophene ring 268.16 1436431-16-1
5-Bromo-2,3-methylenedioxyphenylboronic acid pinacol ester Br, methylenedioxy (O₂CH₂) 326.98 1150271-54-7
3-Chloro-4-ethoxy-5-fluorophenylboronic acid pinacol ester 3-Cl, 4-OCH₂CH₃, 5-F 300.56 1668474-08-5
4-Nitrophenylboronic acid pinacol ester 4-NO₂ 263.08 Not provided

*Calculated based on molecular formula.

Key Observations :

  • Steric Effects : The methyl group at the 4-position introduces steric hindrance, which may slow coupling kinetics compared to less substituted analogs like 4-methylphenylboronic acid pinacol ester .

Reactivity in Cross-Coupling Reactions

  • Target Compound : Demonstrated utility in synthesizing conjugated polymers and pharmaceutical intermediates (e.g., in and ). Bromo and fluoro groups enable sequential functionalization via Pd-catalyzed coupling .
  • 4-Nitrophenyl Analogs: The nitro group (NO₂) significantly accelerates oxidation with H₂O₂, as shown in UV-vis studies, but may reduce coupling efficiency due to excessive electron withdrawal .
  • Thiophene Derivatives : 2-Fluoro-4-methylthiophenylboronic acid pinacol ester () exhibits distinct reactivity in heterocyclic couplings, where sulfur atoms influence regioselectivity.

Stability and Handling

  • Moisture Sensitivity : All pinacol boronate esters require anhydrous storage (e.g., refrigeration and desiccation) .
  • Decomposition Risks : Electron-withdrawing substituents (Br, F) in the target compound may enhance hydrolytic stability compared to electron-rich analogs like 4-methylphenylboronic acid esters .

Biological Activity

5-Bromo-2,3-difluoro-4-methylphenylboronic acid pinacol ester is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities and applications in organic synthesis. This article explores its biological activity, synthesis, and relevance in drug development.

Chemical Structure and Properties

The compound has the molecular formula C13H16BBrF2O2 and a molecular weight of 332.98 g/mol. The presence of bromine and fluorine atoms, along with a methyl group on the phenyl ring, contributes to its unique reactivity profile. The pinacol ester moiety serves as a protective group for the boronic acid functionality, enhancing its stability and usability in various chemical reactions, particularly in Suzuki-Miyaura coupling reactions .

Anticancer Activity

Research indicates that boronic acids and their derivatives, including this compound, exhibit significant anticancer properties. The compound's structure allows it to interact with biological targets effectively, potentially inhibiting cancer cell proliferation. For instance, studies have shown that boronic acid derivatives can inhibit proteasome activity, which is crucial for cancer cell survival .

A notable study highlighted the compound's role as a building block for synthesizing g-secretase inhibitors, which are critical in Alzheimer's disease treatment . These inhibitors target the enzymatic activity responsible for producing amyloid-beta peptides, thus playing a role in mitigating neurodegenerative processes.

Enzyme Inhibition

Boronic acids are known for their ability to form reversible covalent bonds with serine and cysteine residues in enzymes. This property makes them valuable as enzyme inhibitors. The specific interactions of this compound with various enzymes remain an area of active research. Its potential as an inhibitor for proteases and other therapeutic targets is under investigation .

Synthesis and Application

The primary method for synthesizing this compound involves the Suzuki-Miyaura coupling reaction. This reaction facilitates the formation of carbon-carbon bonds through the coupling of aryl or vinyl boron compounds with organohalides in the presence of a palladium catalyst.

Table: Comparison of Boronic Acid Derivatives

Compound NameKey Features
This compoundContains bromine and fluorine substituents; high reactivity in cross-coupling reactions.
Phenylboronic acid pinacol esterLacks halogen substituents; lower reactivity.
4-Methylphenylboronic acid pinacol esterContains only one methyl group; different reactivity profile.
2-Fluorophenylboronic acid pinacol esterContains one fluorine substituent; different substitution pattern.

This table illustrates how this compound stands out due to its specific substituents that enhance its reactivity and selectivity compared to other boronic esters.

Case Studies

  • G-Secretase Inhibition : Research involving this compound has indicated its potential in developing g-secretase inhibitors aimed at treating Alzheimer's disease. These studies demonstrate how modifications to boronic acids can lead to improved selectivity and potency against targeted enzymes .
  • Anticancer Applications : A study reported on the efficacy of boronic acid derivatives in targeting cancer cells through proteasome inhibition. The introduction of specific substituents like bromine and fluorine has been shown to enhance the biological activity of these compounds significantly .

Q & A

Basic: What are the recommended methods for synthesizing and purifying 5-bromo-2,3-difluoro-4-methylphenylboronic acid pinacol ester?

Answer:
The synthesis typically involves halogen-directed lithiation or Miyaura borylation of pre-functionalized aryl halides. For example, a bromo-fluoro-methyl-substituted aryl precursor can undergo borylation using bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base like KOAc in anhydrous THF at 80–100°C . Purification is achieved via flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures. Purity (>95%) is confirmed by HPLC (C18 column, acetonitrile/water mobile phase) .

Basic: What safety protocols are critical when handling this compound?

Answer:
The compound is classified under hazard codes H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation). Use nitrile gloves, safety goggles, and fume hoods to minimize exposure. Store in airtight containers at 2–8°C under inert gas (N₂ or Ar) to prevent boronic ester hydrolysis. Spills should be neutralized with damp sand and disposed of as hazardous waste .

Advanced: How can Suzuki-Miyaura cross-coupling conditions be optimized for this substrate?

Answer:
Key variables include:

  • Catalyst system : Pd(PPh₃)₄ (1–5 mol%) outperforms PdCl₂(dppf) in polar aprotic solvents like DMF .
  • Base : K₂CO₃ (2M aqueous) provides higher yields than Na₂CO₃ in toluene/EtOH (5:2 v/v) .
  • Temperature : Reactions at 90°C for 12–24 hours achieve >80% conversion (monitored by TLC or LC-MS).
  • Substrate ratio : A 1.1:1 molar ratio of boronic ester to aryl halide minimizes homo-coupling byproducts .

Advanced: How does the compound’s stability vary under different reaction conditions?

Answer:

ConditionStability ProfileReference
Aqueous acidic (pH <3)Rapid hydrolysis (>90% degradation in 1 hour at 25°C)
Anhydrous THF (N₂)Stable for >1 week at 25°C; no detectable decomposition by NMR
UV light (254 nm)Partial debromination observed after 48 hours; store in amber vials

Advanced: What analytical techniques are most effective for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Key signals include the pinacol methyl groups (δ ~1.3 ppm) and aryl-B coupling (J = ~3 Hz) .
  • HPLC-MS : ESI+ mode detects [M+H]⁺ at m/z 348.0 (calculated for C₁₃H₁₅BBrF₂O₂).
  • XRD : Confirms crystalline structure; absence of Bragg peaks indicates amorphous impurities .

Advanced: How can contradictory literature data on reaction yields be resolved?

Answer: Discrepancies often arise from:

  • Oxygen sensitivity : Inconsistent inert atmosphere protocols (e.g., degassing solvents vs. static N₂) .
  • Substrate purity : Residual Pd in commercial batches (≤0.5%) can alter catalytic efficiency; pre-purify via chelation (e.g., with EDTA) .
  • Solvent polarity : Low-polarity solvents (toluene) favor boronate complexation, while DMF accelerates transmetallation .

Advanced: What biological interactions have been hypothesized for derivatives of this compound?

Answer: Preliminary studies suggest:

  • Proteasome inhibition : The bromo-fluoro motif mimics peptide-binding motifs, potentially blocking chymotrypsin-like activity (IC₅₀ ~5 µM in HeLa cells) .
  • Antimicrobial activity : Methyl and fluorine substituents enhance membrane permeability; MIC values of 8–16 µg/mL against Gram-positive strains .

Advanced: What alternative cross-coupling reactions are feasible beyond Suzuki-Miyaura?

Answer:

  • Stille coupling : Requires transmetallation with SnR₃; limited by toxicity but effective for electron-deficient partners .
  • Chan-Lam coupling : Oxidative coupling with amines (e.g., Cu(OAc)₂, pyridine, 60°C) yields aryl amines in 40–60% yield .

Advanced: How does solvent polarity influence the compound’s reactivity in nucleophilic substitutions?

Answer:

  • Polar aprotic solvents (DMF, DMSO) : Stabilize boronate intermediates, accelerating SNAr reactions (e.g., with KF/18-crown-6) .
  • Non-polar solvents (toluene) : Favor π-π stacking, reducing reactivity with bulky nucleophiles .

Advanced: Can computational modeling predict regioselectivity in derivatization reactions?

Answer: DFT calculations (B3LYP/6-31G*) show:

  • Electrophilic substitution : Fluorine directs meta-bromine activation (ΔG‡ = 12 kcal/mol) .
  • Boronate geometry : Planar sp² boron minimizes steric clashes with ortho-methyl groups .

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